Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-
Description
The compound Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- features an acetyl group (ethanone) attached to a phenyl ring substituted at the para position with a 3-methyl-1-triazenyl moiety (–N=N–N–CH₃).
Properties
CAS No. |
51029-21-1 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-[4-(2-methyliminohydrazinyl)phenyl]ethanone |
InChI |
InChI=1S/C9H11N3O/c1-7(13)8-3-5-9(6-4-8)11-12-10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZMVPYGSBZJKCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- typically involves the formation of the triazene moiety through diazotization and subsequent coupling reactions, followed by the introduction or preservation of the ethanone group on the aromatic ring.
Stepwise Preparation
Formation of the Diazonium Salt:
- The precursor aromatic amine (4-aminophenyl ethanone or its derivative) is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.
- This step is critical to ensure the stability of the diazonium intermediate for subsequent coupling.
Coupling with Methylamine or Related Amines:
- The diazonium salt is then reacted with methylamine or a methyl-substituted amine under controlled pH and temperature conditions to form the triazenyl linkage.
- This coupling forms the 3-methyl-1-triazenyl substituent on the phenyl ring.
Preservation or Introduction of the Ethanone Group:
- The ethanone (acetyl) group at the para position is either present on the starting aromatic amine or introduced via Friedel-Crafts acylation after triazene formation.
- Conditions are optimized to avoid decomposition of the triazenyl group during acylation.
Alternative Synthetic Routes
Direct Acylation of Triazenyl-Substituted Phenyl Compounds:
- Some methods involve first synthesizing the triazenyl-substituted phenyl intermediate, followed by selective acylation using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts.
- This route requires mild conditions to prevent triazene cleavage.
-
- Protection of the amino group prior to diazotization can enhance yield and selectivity.
- After triazene formation, deprotection and acylation steps are carried out.
Experimental Conditions and Optimization
- Solvents: Commonly used solvents include ethanol, chloroform, and ethyl acetate for reaction and purification steps.
- Temperature Control: Low temperatures (0-5°C) are essential during diazotization to stabilize diazonium salts.
- pH Control: Slightly acidic to neutral pH is maintained during coupling to favor triazene formation.
- Purification: Products are purified by recrystallization (e.g., from cold ethanol) or column chromatography using chloroform:methanol solvent systems.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, HCl, 0-5°C | 85-95 | Formation of diazonium salt |
| Coupling with methylamine | Methylamine, pH 4-6, 0-10°C | 70-90 | Formation of triazenyl group |
| Acylation (if post-triazene) | Acetyl chloride, AlCl3, mild conditions | 60-80 | Preservation of triazene group |
| Purification | Recrystallization / Chromatography | - | Product purity >95% |
- The yields and purity depend strongly on the control of reaction parameters, especially temperature and pH during diazotization and coupling steps.
- Analytical characterization includes IR spectroscopy confirming the ketone and triazene functional groups, $$^{1}H$$ and $$^{13}C$$ NMR for structural verification, and mass spectrometry for molecular weight confirmation.
Summary of Literature Sources
- Patent literature (WO2020201773A1) describes related triazene compounds and their synthetic routes involving diazotization and coupling steps.
- Peer-reviewed articles on triazene synthesis emphasize the importance of mild conditions to preserve functional groups such as ethanone.
- Experimental optimization studies (e.g., from doctoral theses) reveal the critical role of solvent and ligand choice in catalytic systems involving triazene derivatives.
- Structural data from crystallographic studies confirm the molecular geometry and stability of related triazene-substituted ethanones.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The triazenyl group may play a key role in its biological activity, potentially affecting enzyme function and cellular processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: The triazenyl group in the target compound may act as a weak electron donor or acceptor depending on its protonation state, contrasting with electron-withdrawing groups like sulfonyl () or trifluoromethyl ().
- Solubility : Piperazine and morpholine substituents () enhance water solubility, whereas trifluoromethyl and pyridine groups () increase lipophilicity.
- Bioactivity : Thiazole and triazole derivatives () demonstrate diverse biological activities, suggesting the target compound’s triazenyl group could similarly modulate interactions with biological targets.
Contradictions and Limitations
- Bioactivity vs. Stability : While triazenyl groups may enhance reactivity (e.g., as prodrugs), their instability (compared to triazoles or sulfonamides) could reduce efficacy .
- Synthetic Challenges : Diazonium intermediates (used in triazenyl synthesis) are often explosive, complicating large-scale production compared to safer routes for morpholine or piperazine derivatives .
Biological Activity
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is a triazene derivative, which is characterized by the presence of a triazene group (-N=N-N-) attached to a phenyl ring. The compound's structure can be represented as follows:
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones under acidic conditions, leading to the formation of triazene compounds. This method has been optimized to yield high purity and significant quantities of the desired product .
Biological Activity
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- exhibits various biological activities that make it a candidate for further research in pharmacology. Notably, its anti-cancer properties have been highlighted in several studies.
Anticancer Activity
Research indicates that triazene derivatives can inhibit the proliferation of cancer cells through mechanisms such as:
- DNA Intercalation : Similar to other triazene compounds, Ethanone may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Some studies have shown that triazene derivatives can induce apoptosis in cancer cells, leading to cell death. For instance, in vitro assays have demonstrated that Ethanone can significantly reduce the viability of various cancer cell lines .
Study on Antiproliferative Effects
A study published in 2020 evaluated the antiproliferative effects of several triazene derivatives, including Ethanone. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Ethanone exhibited IC50 values in the micromolar range across all tested cell lines, indicating potent growth inhibition compared to controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethanone | 5.2 | MCF-7 |
| Ethanone | 4.8 | HeLa |
| Ethanone | 6.1 | A549 |
Mechanistic Studies
Further mechanistic studies have suggested that the biological activity of Ethanone may be attributed to:
- Inhibition of Telomerase Activity : Similar to other triazene compounds, it may inhibit telomerase activity, which is crucial for the immortality of cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, contributing to its cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(3-methyl-1-triazenyl)phenyl]ethanone?
- Methodology : The triazenyl group can be introduced via diazonium salt intermediates. For example, coupling a 4-aminophenyl ethanone precursor with methyl nitrite under acidic conditions could yield the triazenyl derivative. Refluxing in glacial acetic acid (as in pyrazole synthesis ) may stabilize reactive intermediates.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography using ethyl acetate/hexane gradients is recommended.
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the acetophenone backbone (e.g., carbonyl peak at ~200 ppm ) and triazenyl substituent (N=N-N resonance).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (expected molecular weight ~220–250 g/mol, based on analogs ).
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and triazenyl N-H/N=N vibrations (~3300 cm and 1400 cm) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Classification : Similar ketones (e.g., UN1224) are classified as flammable liquids (Category 3) . Use explosion-proof equipment and avoid open flames.
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood.
- Waste Disposal : Segregate waste and consult institutional guidelines for azide/triazenyl-containing compounds .
Advanced Research Questions
Q. How does the triazenyl substituent influence the compound’s electronic properties and reactivity?
- Computational Analysis : Use density functional theory (DFT) to model charge distribution. The triazenyl group may act as an electron-withdrawing moiety, polarizing the acetophenone carbonyl group .
- Experimental Validation : Compare UV-Vis spectra with analogs (e.g., 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone) to assess conjugation effects .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Crystallization Issues : The triazenyl group’s flexibility and potential for hydrogen bonding may lead to polymorphism. Use slow evaporation in mixed solvents (e.g., ethanol/chloroform ).
- Data Collection : Refer to crystallographic studies of similar pyrazolyl ethanones (e.g., space group , resolution <1.0 Å ).
Key Research Challenges
- Synthetic Optimization : Triazenyl group instability under acidic/alkaline conditions requires pH-controlled environments.
- Data Contradictions : Discrepancies in boiling points (e.g., 493.2 K for 1-(3-methylphenyl)ethanone vs. 382.2 K under reduced pressure) highlight the need for standardized measurement protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
